molecular formula C18H16N4O B5968330 1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one

1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one

Cat. No. B5968330
M. Wt: 304.3 g/mol
InChI Key: ZZLZNDXVZJICAF-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one, also known as BPTP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPTP belongs to the class of pyrazolo[3,4-d]pyrimidines and has been found to possess a unique set of properties that make it a promising candidate for various research studies.

Mechanism of Action

1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one inhibits PTP1B by binding to the active site of the enzyme, thereby preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1) and other downstream signaling molecules. This leads to increased insulin sensitivity and glucose uptake in cells. 1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one has also been found to induce apoptosis in cancer cells by activating the caspase cascade and increasing reactive oxygen species (ROS) production.
Biochemical and Physiological Effects:
1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been shown to reduce tumor growth in mice models of cancer. 1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one has neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease. However, the long-term effects of 1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one on human health are still unknown.

Advantages and Limitations for Lab Experiments

1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying insulin signaling pathways. It has also been found to exhibit anticancer and neuroprotective effects, making it a versatile compound for various research studies. However, the high cost of 1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one and its limited solubility in water may limit its use in some experiments.

Future Directions

Further research is needed to determine the long-term effects of 1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one on human health and its potential as a therapeutic agent for type 2 diabetes, cancer, and neurodegenerative diseases. Future studies may also investigate the use of 1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one in combination with other drugs to enhance its therapeutic effects. Additionally, the development of more efficient synthesis methods and analogs of 1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one may improve its solubility and reduce its cost, making it more accessible for research purposes.

Synthesis Methods

The synthesis of 1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one involves the reaction of 4-phenyl-6H-pyrazolo[3,4-d]pyrimidin-6-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction yields 1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one as a white solid with a melting point of 218-220°C. The purity of the compound can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one has been found to be a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a critical role in regulating insulin signaling pathways. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making 1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one a potential candidate for the treatment of type 2 diabetes. 1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, 1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-benzyl-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-18-20-16(14-9-5-2-6-10-14)15-11-19-22(17(15)21-18)12-13-7-3-1-4-8-13/h1-11,16H,12H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLZNDXVZJICAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(NC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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